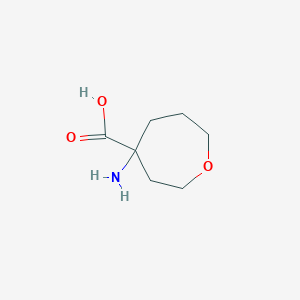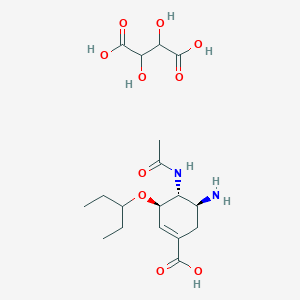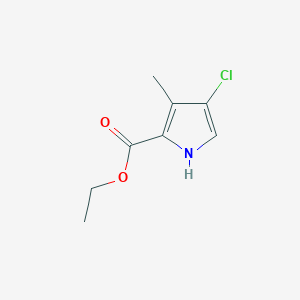![molecular formula C49H36N2 B15328478 4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)
4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with biphenyl and fluorenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach is the Buchwald-Hartwig coupling reaction, which is used to form carbon-nitrogen bonds. The key intermediates, such as 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, can be synthesized through Grignard reactions or direct arylation .
Industrial Production Methods
Industrial production of this compound would likely involve scalable and chromatography-free synthesis methods to ensure high yield and purity. The process would be optimized to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .
Aplicaciones Científicas De Investigación
4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may bind to certain proteins or enzymes, altering their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-4-amine, 3-(9,9-dimethyl-9H-fluoren-2-yl): Shares structural similarities but differs in the position of the fluorenyl group.
9,9-Dimethylfluorene: A simpler compound with a similar fluorenyl structure.
2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a fluorenyl group but with different substituents.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine is unique due to its combination of biphenyl and fluorenyl groups attached to a pyrimidine core. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C49H36N2 |
|---|---|
Peso molecular |
652.8 g/mol |
Nombre IUPAC |
4-[4-[3-(9,9-dimethylfluoren-4-yl)phenyl]phenyl]-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C49H36N2/c1-49(2)43-21-10-9-19-42(43)47-41(20-12-22-44(47)49)40-18-11-17-39(31-40)35-25-29-37(30-26-35)46-32-45(50-48(51-46)38-15-7-4-8-16-38)36-27-23-34(24-28-36)33-13-5-3-6-14-33/h3-32H,1-2H3 |
Clave InChI |
HINLTBDDKHOAQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C(C=CC=C31)C4=CC=CC(=C4)C5=CC=C(C=C5)C6=NC(=NC(=C6)C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=CC=C9)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15328404.png)

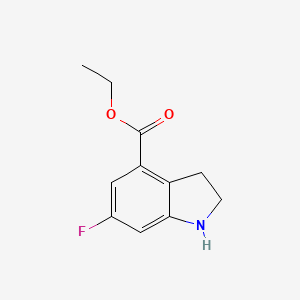
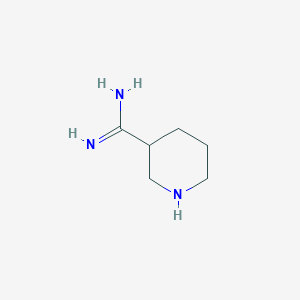
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)

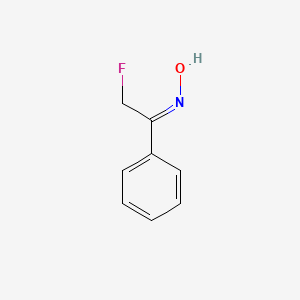
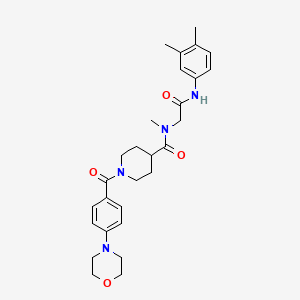
![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
